2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899913-12-3
VCID: VC8313815
InChI: InChI=1S/C21H19BrFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
SMILES: C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Molecular Formula: C21H19BrFN3OS
Molecular Weight: 460.4 g/mol

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 899913-12-3

Cat. No.: VC8313815

Molecular Formula: C21H19BrFN3OS

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide - 899913-12-3

Specification

CAS No. 899913-12-3
Molecular Formula C21H19BrFN3OS
Molecular Weight 460.4 g/mol
IUPAC Name 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H19BrFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
Standard InChI Key XJPCDROEZOEFKR-UHFFFAOYSA-N
SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Canonical SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Introduction

The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a unique diazaspiro framework. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. It is also classified as an amide because of the acetamide functional group. The presence of a bromophenyl group and a fluorophenyl group adds to its complexity and potential biological activity.

Synthesis and Reaction Conditions

The synthesis of such compounds typically involves several key steps, including the formation of the diazaspiro framework and the introduction of the bromophenyl and fluorophenyl groups. The reaction conditions are critical and may involve specific catalysts, solvents, and controlled temperatures. Industrial production might utilize continuous flow reactors to optimize yield and consistency.

Potential Applications and Biological Activity

Compounds with similar structures have shown potential in various biomedical applications, including interactions with enzymes or receptors that could influence biochemical pathways related to cell signaling or metabolic processes. The presence of bromophenyl and fluorophenyl groups may enhance its ability to interact with biological targets.

Spectral Analysis and Characterization

Characterization of this compound would typically involve spectral analyses such as NMR (1H, 13C), IR, and HRMS to confirm its structure and purity. These analyses provide specific peaks corresponding to different functional groups within the molecule.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightNotes
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamideC21H20BrN3OS442.4 g/molFeatures a phenyl group instead of fluorophenyl.
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamideC21H19BrClN3OS476.8 g/molContains a chlorophenyl group .
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(3,4-dichlorophenyl)acetamideC21H18BrCl2N3OS-Features a dichlorophenyl group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator